molecular formula C9H7F3INO2 B13909272 (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid

(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid

Cat. No.: B13909272
M. Wt: 345.06 g/mol
InChI Key: CQXSFWHNULLVLU-MRVPVSSYSA-N
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Description

(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid typically involves the introduction of the trifluoromethyl group and the iodophenyl group onto a suitable amino acid precursor. One common method involves the use of trifluoromethylation reagents and iodination reactions under controlled conditions. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, while the iodophenyl group can be introduced using iodine or iodinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the iodophenyl group may yield phenyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for the development of new materials and catalysts .

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can serve as a reporter group in NMR spectroscopy .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural features may impart desirable pharmacokinetic and pharmacodynamic properties .

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity. It may also find applications in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The iodophenyl group can participate in halogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-amino-3,3,3-trifluoro-2-(4-bromophenyl)propanoic acid
  • (2R)-2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid
  • (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid

Uniqueness

(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This feature distinguishes it from other similar compounds with different halogen substituents .

Properties

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H7F3INO2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,14H2,(H,15,16)/t8-/m1/s1

InChI Key

CQXSFWHNULLVLU-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@](C(=O)O)(C(F)(F)F)N)I

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)I

Origin of Product

United States

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